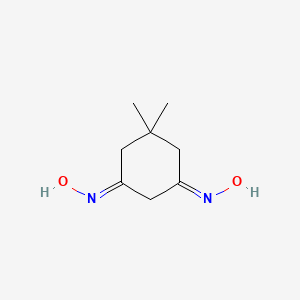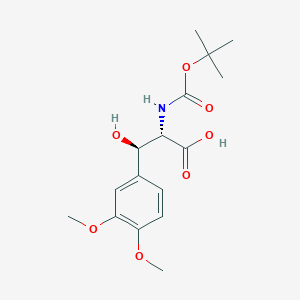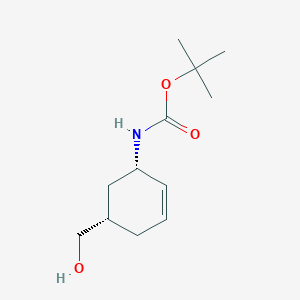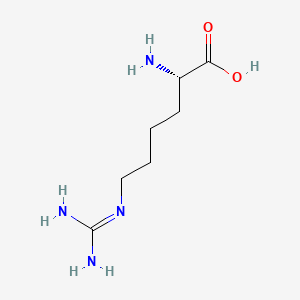
Dimedone Dioxime
Overview
Description
Dimedone Dioxime, also known as 5,5-dimethyl-1,3-cyclohexanedione dioxime, is a chemical compound derived from dimedone. It is characterized by the presence of two oxime groups attached to the cyclohexane ring. This compound is notable for its applications in various fields, including analytical chemistry, coordination chemistry, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimedone Dioxime can be synthesized through the reaction of dimedone with hydroxylamine hydrochloride in the presence of an alkaline medium. The general reaction involves the formation of oxime groups at the carbonyl positions of dimedone. The reaction conditions typically include:
Reagents: Dimedone, hydroxylamine hydrochloride, and a base such as sodium hydroxide.
Solvent: Water or ethanol.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To handle large volumes of reactants.
Purification Steps: Including filtration, crystallization, and drying to obtain pure this compound.
Quality Control: Ensuring the product meets industrial standards through various analytical techniques.
Chemical Reactions Analysis
Types of Reactions: Dimedone Dioxime undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding nitroso compounds.
Reduction: Formation of amines.
Substitution: Reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Electrophiles: Including alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted oxime derivatives.
Scientific Research Applications
Dimedone Dioxime has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions, particularly cobalt.
Coordination Chemistry: Forms stable complexes with transition metals, which are studied for their structural and catalytic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biological Studies: Investigated for its potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Dimedone Dioxime involves its ability to form stable complexes with metal ions. The oxime groups act as ligands, coordinating with metal centers to form chelates. This coordination can alter the chemical and biological properties of the metal ions, making them useful in various applications such as catalysis and metal ion detection.
Comparison with Similar Compounds
Dimedone: The parent compound, used widely in organic synthesis.
Cyclohexane-1,3-dione: Another diketone with similar reactivity.
5,5-Dimethyl-1,3-cyclohexanedione: A closely related compound with similar structural features.
Uniqueness of Dimedone Dioxime: this compound is unique due to its dual oxime functionality, which enhances its ability to form stable metal complexes and participate in a variety of chemical reactions. This makes it particularly valuable in analytical and coordination chemistry.
Properties
IUPAC Name |
(NE)-N-[(5E)-5-hydroxyimino-3,3-dimethylcyclohexylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2)4-6(9-11)3-7(5-8)10-12/h11-12H,3-5H2,1-2H3/b9-6-,10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCDZDUOXAORNG-LFPVQMOXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)CC(=NO)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N\O)/C/C(=N/O)/C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1R,2R)-1,3-dihydroxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]carbamate](/img/structure/B7826622.png)
![tert-butyl N-[(1R,2R)-1-(4-chlorophenyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B7826626.png)
![(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid](/img/structure/B7826627.png)

![(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B7826648.png)



![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B7826685.png)





